Product packaging for Dexamethasone 21-Propionate-d5(Cat. No.:)

Dexamethasone 21-Propionate-d5

Cat. No.: B1163531
M. Wt: 453.56
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Stable Isotope Labeled Compounds in Analytical Chemistry and Mechanistic Biology

Stable isotope labeled compounds are molecules in which one or more atoms have been replaced with a stable, non-radioactive isotope of that element, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). moravek.comtocris.com This subtle alteration in mass does not significantly change the chemical or biological properties of the molecule, allowing it to act as a tracer or an internal standard in various analytical and biological studies. moravek.com

In analytical chemistry , stable isotope labeled compounds are fundamental to the gold-standard technique of isotope dilution mass spectrometry (IDMS). iaea.orgnih.gov By adding a known quantity of a labeled compound (the internal standard) to a sample, researchers can accurately quantify the corresponding unlabeled (endogenous) compound, even if there is loss of the analyte during sample preparation and analysis. tocris.com The labeled and unlabeled compounds co-elute during chromatography and have nearly identical ionization efficiencies in the mass spectrometer, but are distinguishable by their mass-to-charge ratio. tocris.com This approach significantly improves the accuracy, precision, and reliability of quantitative measurements, particularly for low-concentration analytes in complex matrices like blood or urine. tandfonline.combioanalysis-zone.com

In mechanistic biology , stable isotope labeling is a powerful tool for elucidating metabolic pathways and reaction mechanisms. nih.govsymeres.comfrontiersin.org By introducing a labeled precursor into a biological system, researchers can track its conversion into various metabolites, thereby mapping out metabolic networks and quantifying metabolic fluxes. nih.govnih.gov This technique, often referred to as tracer analysis, provides invaluable insights into the dynamic processes of living organisms that cannot be obtained from static concentration measurements alone. nih.govfrontiersin.org Furthermore, the kinetic isotope effect, where the rate of a chemical reaction is altered by isotopic substitution, can be exploited to study reaction mechanisms and identify rate-limiting steps. symeres.com

Significance of Deuterated Analogs in Overcoming Analytical Challenges for Steroid Quantification

The quantification of steroids in biological samples presents numerous analytical challenges. Steroids are often present at very low concentrations, exist as complex mixtures of structurally similar isomers, and are susceptible to interference from other endogenous compounds in the biological matrix. tandfonline.comtandfonline.com Traditional methods like immunoassays often lack the specificity required for accurate steroid analysis, as antibodies can cross-react with multiple structurally related steroids, leading to inaccurate results. tandfonline.comtandfonline.comnih.gov

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), has become the method of choice for steroid analysis due to its high specificity and sensitivity. tandfonline.comtandfonline.comnih.gov However, even with advanced MS techniques, challenges such as ion suppression, where the presence of other molecules in the sample reduces the ionization efficiency of the analyte, can lead to inaccurate quantification. sigmaaldrich.com

This is where deuterated analogs of steroids play a crucial role. By using a deuterated version of the steroid of interest as an internal standard, many of the analytical challenges can be overcome. sigmaaldrich.comsigmaaldrich.com The deuterated standard is chemically identical to the analyte and therefore experiences the same effects of ion suppression and sample loss during preparation. tocris.com Because a known amount of the deuterated standard is added at the beginning of the analytical process, any variations in the final measurement can be corrected for, leading to highly accurate and precise quantification. nih.govtandfonline.com The use of a cocktail of deuterated internal standards allows for the simultaneous quantification of multiple steroids in a single analysis, providing a comprehensive "steroid panel". synnovis.co.uk

Analytical ChallengeImpact on Steroid QuantificationRole of Deuterated Analogs
Low ConcentrationsDifficult to detect and quantify accurately.Serve as internal standards for sensitive detection methods like LC-MS/MS. sigmaaldrich.com
Matrix Effects (Ion Suppression)Inaccurate quantification due to altered ionization efficiency. sigmaaldrich.comCompensate for signal variability as they are equally affected. sigmaaldrich.com
Structural IsomersDifficult to separate and distinguish, leading to inaccurate measurements.Aid in chromatographic separation and provide distinct mass signals for unambiguous identification. synnovis.co.uk
Sample Preparation LossesUnderestimation of the true concentration.Correct for losses as the labeled standard is lost at the same rate as the analyte. iaea.org

Overview of Dexamethasone (B1670325) and its Derivatives as Research Probes

Dexamethasone is a potent synthetic glucocorticoid with strong anti-inflammatory and immunosuppressive properties. wikipedia.orgdrugbank.comuomustansiriyah.edu.iq First synthesized in 1957, it is widely used in medicine to treat a variety of conditions. wikipedia.orgdrugbank.com Beyond its clinical applications, dexamethasone and its derivatives serve as valuable research tools for investigating the mechanisms of glucocorticoid action and the functioning of the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov The Dexamethasone Suppression Test (DST), for instance, has been used as a research tool in psychiatry to study neuroendocrine dysregulation in affective disorders. nih.gov

The chemical structure of dexamethasone allows for the synthesis of various derivatives through esterification or other modifications. frontiersin.orgnih.gov These derivatives can have altered properties, such as different affinities for the glucocorticoid receptor or modified pharmacokinetic profiles. nih.gov For example, researchers have synthesized dexamethasone derivatives to create "antedrugs" that have potent local anti-inflammatory effects but are rapidly metabolized to inactive forms, thereby minimizing systemic side effects. nih.gov The ability to create a range of derivatives makes dexamethasone a versatile platform for developing specific research probes. tandfonline.comtandfonline.com Dexamethasone propionate (B1217596) is one such derivative, utilized for its anti-inflammatory and immunosuppressive effects. patsnap.com

Research Gaps and the Specific Role of Dexamethasone 21-Propionate-d5 in Advancing Steroid Research Methodologies

While the use of deuterated steroids as internal standards is well-established, there is a continuous need for highly specific and well-characterized labeled compounds for a growing number of steroid metabolites and synthetic corticosteroids. Research into the metabolism of synthetic steroids like dexamethasone and its derivatives requires accurate methods to quantify both the parent drug and its metabolites.

This is where This compound fills a critical research gap. pharmaffiliates.com As a labeled analog of a dexamethasone metabolite, it serves as an ideal internal standard for pharmacokinetic studies of dexamethasone dipropionate. pharmaffiliates.com The deuterium labeling at the propionate moiety provides a distinct mass shift for mass spectrometric detection without significantly altering the molecule's chemical behavior. nih.gov

The availability of this compound enables researchers to:

Accurately quantify the levels of dexamethasone 21-propionate in biological samples, which is crucial for understanding the metabolic fate of dexamethasone propionate-containing drugs.

Improve the reliability of studies investigating the pharmacokinetics and metabolism of dexamethasone and its derivatives. nih.gov

Facilitate the development of more robust and accurate analytical methods for monitoring synthetic corticosteroids in various research and clinical settings.

In essence, this compound is a specialized tool that enhances the precision and accuracy of research into a widely used class of synthetic steroids, thereby contributing to a deeper understanding of their biological effects and advancing the field of steroid analysis.

Properties

Molecular Formula

C₂₅H₂₈D₅FO₆

Molecular Weight

453.56

Synonyms

(11β,16α)-9-Fluoro-11,17-dihydroxy-16-methyl-21-(1-oxopropoxy)-pregna-1,4-diene-3,20-dione-d5;  9-Fluoro-11β,17,21-trihydroxy-16α-methyl-pregna-1,4-diene-3,20-dione 21-Propionate-d5; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Characterization of Dexamethasone 21 Propionate D5

Established Synthetic Routes for Deuterated Steroid Derivatives

The synthesis of deuterated steroids is a specialized field that leverages a variety of chemical transformations to introduce deuterium (B1214612) atoms into the complex steroidal framework. nih.govfu-berlin.de General approaches range from simple hydrogen-deuterium (H/D) exchange reactions to complex multi-step sequences involving deuterated reagents. fu-berlin.deresearchgate.net

Strategies for Site-Specific Deuterium Incorporation

Achieving site-specific deuteration is paramount to creating a stable isotopic label that does not undergo back-exchange and provides unambiguous analytical data. arkat-usa.org For Dexamethasone (B1670325) 21-propionate-d5, the deuterium atoms are located on the propionate (B1217596) ester group, which is attached to the C21 hydroxyl of the dexamethasone core. This specific placement points to a late-stage synthetic strategy, which is often preferred as it minimizes the number of steps where the label is carried through the synthesis. arkat-usa.org

The most direct and logical synthetic route involves the esterification of the C21 hydroxyl group of unlabeled dexamethasone with a deuterated propionylating agent. This is analogous to methods used for preparing other steroid esters, such as acetates, using deuterated anhydrides or acid chlorides. cdnsciencepub.com The synthesis would commence with a commercially available, perdeuterated propionic acid (propionic acid-d6) or a derivative like propionyl-d5 chloride. Reacting this deuterated agent with dexamethasone, typically in the presence of a coupling agent or a base, would yield the desired Dexamethasone 21-propionate-d5.

Other general strategies for site-specific deuteration in steroids, while not directly applicable to the propionate group of this specific molecule, are crucial for the broader synthesis of deuterated steroid analogs. These include:

Catalytic Exchange: Using metal catalysts such as palladium or iridium to facilitate H/D exchange with D₂O or D₂ gas at specific, often activated, positions. fu-berlin.deresearchgate.net

Reduction of Functional Groups: Employing deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LAD) to reduce ketones or aldehydes, thereby introducing deuterium at specific carbons. fu-berlin.de

Halogen-Deuterium Exchange: Selective bromination of a steroid, for instance at an allylic position, followed by catalytic replacement of the bromine atom with deuterium. researchgate.net

Table 1: Synthetic Strategies for Deuterium Incorporation in Steroids

Strategy Reagents/Conditions Typical Application/Example
Late-Stage Esterification Deuterated acid chloride/anhydride (e.g., Propionyl-d5 chloride) + Steroid alcohol Synthesis of this compound from Dexamethasone. cdnsciencepub.com
Catalytic Reduction D₂ gas with Pd, Pt, or Rh catalyst Saturation of double bonds with deuterium. fu-berlin.de
Reductive Deuteration Lithium aluminum deuteride (LAD), Sodium borodeuteride (NaBD₄) Conversion of a ketone to a deuterated alcohol. fu-berlin.de
Base-Catalyzed Exchange NaOD in D₂O Exchange of protons alpha to a carbonyl group. fu-berlin.de
Halogen Displacement N-Bromosuccinimide followed by D₂ and Raney Nickel Introduction of deuterium at a specific allylic position. researchgate.net
Remote C-H Deuteration N-radical precursor, D₂O source, radical initiator Site-selective monodeuteration at unactivated C-H bonds. d-nb.info

Challenges in Deuterated Steroid Synthesis

The synthesis of deuterated steroids is not without its difficulties. Steroids are structurally complex molecules, and introducing labels requires high chemo-, regio-, and stereoselectivity. arkat-usa.org A primary challenge is the inherent lack of functional groups in the largely hydrocarbon-based steroid scaffold, which limits the number of available reaction sites. arkat-usa.org

Specific challenges include:

Achieving High Isotopic Enrichment: Syntheses must be designed to maximize the incorporation of deuterium, aiming for isotopic purities greater than 98%. researchgate.net

Preventing Back-Exchange: Deuterium atoms placed in labile positions, such as on hydroxyl groups or alpha to ketones, can exchange back with protons from solvents or moisture, compromising the label's integrity. arkat-usa.org

Stereochemical Control: Many reactions can affect stereocenters within the steroid. Synthetic routes must preserve the original stereochemistry of the core molecule. arkat-usa.org

Cost and Availability of Reagents: Deuterated solvents and reagents are significantly more expensive than their protium-containing counterparts, which can be a limiting factor in large-scale synthesis. researchgate.net

Spectroscopic and Chromatographic Techniques for Isotopic Purity and Positional Deuteration Verification

Following synthesis, a rigorous analytical workflow is required to confirm the identity, chemical purity, and isotopic enrichment of the target compound. rsc.orgdshs-koeln.de This is crucial for its validation as an internal standard for quantitative assays. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Enrichment and Position

NMR spectroscopy is an unparalleled tool for confirming the precise location of deuterium labels and the structural integrity of the synthesized molecule. rsc.orgresearchgate.net

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons of the propionate ethyl group (a quartet and a triplet) would be absent or dramatically reduced in intensity. The disappearance of these specific signals provides strong evidence for successful deuteration at the intended site.

¹³C NMR: The ¹³C NMR spectrum provides confirmatory evidence through isotope effects. The carbon atoms directly bonded to deuterium will exhibit a characteristic upfield shift (α-isotope shift) and their signals will appear as multiplets due to C-D coupling. cdnsciencepub.com Carbons two bonds away (β-isotope shifts) may also be affected. cdnsciencepub.com

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The ²H NMR spectrum of this compound would show signals in the regions corresponding to the ethyl group, providing unambiguous proof of deuterium incorporation and allowing for direct quantification of enrichment at each position. sigmaaldrich.com

High-Resolution Mass Spectrometry for Isotopic Composition and Confirmation

Isotopologue Distribution: HRMS can resolve the molecular ions of the unlabeled compound (d₀) and all deuterated variants (d₁, d₂, d₃, d₄, d₅). nih.gov By analyzing the relative intensities of these peaks in the mass spectrum, the distribution of isotopologues can be determined and the average isotopic enrichment can be calculated. nih.govresearchgate.net

Accurate Mass Measurement: HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental formula (C₂₅H₂₈D₅FO₆ for the target compound). pharmaffiliates.com

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis (MS/MS) can further verify the location of the label. By inducing fragmentation of the parent ion, analysts can check if the mass shift of +5 Da is retained in the fragments containing the propionate group, confirming that the label is in the correct position. nih.gov

Chromatographic Purity Assessment of Synthesized Deuterated Analogs

While NMR and MS confirm isotopic labeling and structure, chromatographic techniques are necessary to assess the chemical purity of the bulk material. dshs-koeln.de Chemical purity refers to the percentage of the desired compound relative to any other chemical impurities (e.g., starting materials, side-products), and is distinct from isotopic purity. dshs-koeln.de

High-Performance Liquid Chromatography (HPLC): HPLC, typically with UV or MS detection, is a standard method for purity analysis. A single, sharp peak for the target analyte indicates high chemical purity. The method can separate the final product from unreacted dexamethasone or other synthesis-related impurities.

Gas Chromatography (GC): For steroids that are sufficiently volatile or can be derivatized, GC with a flame ionization detector (FID) is another powerful technique for quantifying chemical purity. dshs-koeln.de

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is particularly powerful as it provides purity information (from the chromatogram) and identity confirmation (from the mass spectrum) simultaneously. sigmaaldrich.com It is also important to be aware of potential chromatographic isotope effects, where the deuterated and unlabeled compounds may have slightly different retention times. acs.org

Table 2: Analytical Techniques for Characterization of this compound

Technique Information Obtained Key Observations
¹H NMR Positional verification of deuterium label Disappearance of proton signals for the propionate ethyl group.
¹³C NMR Structural confirmation & positional verification Upfield shifts and splitting for carbons in the deuterated propionate group. cdnsciencepub.com
²H NMR Direct confirmation and quantification of deuterium Signals observed in the chemical shift region of the propionate group. sigmaaldrich.com
HRMS Isotopic enrichment and molecular formula confirmation Cluster of ions from d₀ to d₅; accurate mass matches the deuterated formula. rsc.orgnih.gov
MS/MS Positional verification of label Fragmentation pattern shows the +5 Da mass shift is localized to the propionate moiety. nih.gov
HPLC/GC Chemical purity assessment A single major peak indicates the absence of chemical impurities. dshs-koeln.de

Advanced Quantitative Analytical Methodologies Utilizing Dexamethasone 21 Propionate D5 As an Internal Standard

Principles of Stable Isotope Dilution Mass Spectrometry (SIDMS) for Steroid Analysis

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a powerful technique for the accurate quantification of analytes in complex matrices. nih.govyoutube.comwikipedia.org The fundamental principle of SIDMS involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest, in this case, Dexamethasone (B1670325) 21-Propionate-d5, to the sample at the earliest stage of analysis. nih.govwikipedia.org This isotopically labeled compound, also known as an internal standard, is chemically identical to the endogenous analyte but has a different mass due to the incorporation of heavy isotopes like deuterium (B1214612) (d). nih.gov

During sample preparation and analysis, the analyte and the internal standard behave identically, experiencing the same losses and variations. pacificrimlabs.com Mass spectrometry is then used to measure the ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard. youtube.com Because the amount of the internal standard added is known, this ratio can be used to calculate the exact concentration of the analyte in the original sample, effectively correcting for any procedural inconsistencies. youtube.compacificrimlabs.com This method provides the highest possible analytical specificity for quantitative determinations. nih.gov

Compensation for Matrix Effects in Complex Research Matrices

One of the most significant challenges in bioanalysis is the "matrix effect," which refers to the alteration of ionization efficiency of the target analyte by co-eluting compounds from the sample matrix. nih.govlongdom.orgchromatographyonline.com These effects, which can lead to ion suppression or enhancement, are a major source of inaccuracy and imprecision in quantitative mass spectrometry. chromatographyonline.com Complex research matrices, such as plasma, urine, and tissue homogenates, are particularly prone to significant matrix effects.

The use of a stable isotope-labeled internal standard like Dexamethasone 21-Propionate-d5 is considered the most effective way to compensate for these matrix effects. nih.govlongdom.orgchromatographyonline.com Since the internal standard has virtually identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source. chromatographyonline.com By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix is effectively normalized, leading to more accurate and reliable quantification. longdom.org Even with the use of stable isotope-labeled internal standards, some studies suggest that matrix-matched calibration may still be necessary for highly accurate quantification in certain complex matrices. researchgate.net

Mitigation of Analyte Losses During Sample Preparation

Sample preparation is a critical and often multi-step process in bioanalysis that can introduce significant variability and potential for analyte loss. nih.gov Steps such as extraction, evaporation, and reconstitution can all contribute to the incomplete recovery of the target analyte.

A key advantage of using a stable isotope-labeled internal standard like this compound is its ability to correct for these procedural losses. nih.gov By adding the internal standard at the beginning of the sample preparation workflow, any loss of the native analyte during subsequent steps will be mirrored by a proportional loss of the internal standard. nih.govpacificrimlabs.com Consequently, the ratio of the analyte to the internal standard remains constant, ensuring that the final calculated concentration is unaffected by variations in recovery. pacificrimlabs.com This feature is particularly beneficial when dealing with trace amounts of analytes, where even minor losses can significantly impact the accuracy of the results. nih.gov

Development and Optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods

The development of robust and sensitive analytical methods is crucial for the accurate quantification of steroids. Both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques widely used for this purpose. nih.govuniroma1.it The use of a stable isotope-labeled internal standard, such as this compound, is integral to achieving high-quality data with these methods. nih.govnih.gov

LC-MS/MS is often preferred for its applicability to a broader range of biomarkers and its relative ease of use for rigorous validation. nih.gov GC-MS, while requiring derivatization to increase the volatility of steroids, offers high chromatographic resolution and sensitivity. nih.govresearchgate.net

Chromatographic Separation Optimization for this compound and Related Analytes

Effective chromatographic separation is fundamental to minimizing interferences and ensuring the accurate quantification of Dexamethasone 21-Propionate and its related analytes. The goal of optimization is to achieve baseline separation of the target analytes from other matrix components and potential isomers. nih.gov

For LC-MS/MS methods, reversed-phase chromatography is commonly employed. nih.gov Optimization involves the careful selection of the stationary phase (e.g., C8 or C18 columns), mobile phase composition (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives like formic acid or ammonium (B1175870) formate), and the gradient elution profile. nih.govrsc.orgnih.gov Adjusting these parameters can significantly improve peak shape, resolution, and analysis time.

In GC-MS, the choice of the capillary column and the temperature program are critical for achieving optimal separation of steroid derivatives. nih.gov The temperature program, which involves a series of ramps and holds, is empirically optimized to maximize the resolution of complex steroid mixtures. nih.gov

Table 1: Exemplary Chromatographic Conditions for Steroid Analysis

ParameterLC-MS/MSGC-MS
Column C18 or C8 reversed-phaseCapillary column (e.g., DB-5ms)
Mobile Phase/Carrier Gas Acetonitrile/water or Methanol/water with additivesHelium
Gradient/Temperature Program Gradient elutionTemperature programming
Flow Rate 0.2 - 1.0 mL/min1 - 2 mL/min

Mass Spectrometric Parameter Tuning for Enhanced Selectivity and Sensitivity

Tuning the mass spectrometer parameters is a critical step in method development to maximize the signal intensity of the analyte and internal standard while minimizing background noise. This process enhances both the selectivity and sensitivity of the assay. nih.govresearchgate.net

In tandem mass spectrometry (MS/MS), this involves optimizing the precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). nih.govnih.gov For Dexamethasone 21-Propionate and its deuterated internal standard, specific precursor ions (the protonated molecules) are selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.

Key parameters that are optimized include:

Collision Energy (CE): The energy applied to induce fragmentation of the precursor ion.

Declustering Potential (DP) / Cone Voltage: Helps to prevent ion clusters from entering the mass spectrometer.

Source Temperature and Gas Flows: These affect the efficiency of desolvation and ionization.

The optimization is typically performed by infusing a standard solution of the analyte and internal standard directly into the mass spectrometer and systematically varying the parameters to find the values that yield the highest signal intensity for the desired transitions. nih.gov

Table 2: Illustrative Mass Spectrometric Parameters for Dexamethasone Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Dexamethasone393.2373.212
Dexamethasone393.2355.218
Dexamethasone393.2147.140

Note: The specific values will vary depending on the instrument and source conditions. nih.govresearchgate.netmassbank.eu

Strategies for Reducing Ion Suppression and Enhancement

Effective strategies include:

Optimized Sample Preparation: Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) can selectively remove interfering matrix components before analysis. longdom.org

Chromatographic Separation: As discussed previously, improving the chromatographic resolution to separate the analyte from co-eluting matrix components is a primary strategy. longdom.orgwikipedia.org

Dilution of the Sample: Reducing the concentration of matrix components by diluting the sample can alleviate ion suppression, although this may also decrease the analyte signal. wikipedia.org

Modification of Mobile Phase: Altering the mobile phase composition or additives can sometimes change the elution profile of interfering compounds relative to the analyte.

Use of Different Ionization Techniques: While electrospray ionization (ESI) is common, atmospheric pressure chemical ionization (APCI) may be less susceptible to matrix effects for certain analytes. chromatographyonline.com

By combining these strategies with the use of this compound as an internal standard, it is possible to develop highly robust and reliable quantitative methods for steroid analysis in even the most challenging research matrices.

Rigorous Method Validation Parameters in Research Assays

The validation of bioanalytical methods is a critical process that establishes the performance characteristics of a procedure, ensuring that it is suitable for its intended purpose. When using this compound or other deuterated dexamethasone analogs (such as d4 and d5 variants) as internal standards, validation protocols rigorously assess several key parameters to guarantee the integrity of the data generated in research assays.

The cornerstone of any quantitative method is its ability to deliver accurate and precise results within a linear range. Deuterated internal standards like Dexamethasone-d4 and Dexamethasone-d5 are instrumental in achieving high standards for these parameters in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Accuracy measures the closeness of the mean test results to the true concentration of the analyte. In methods utilizing deuterated dexamethasone internal standards, accuracy is typically evaluated by analyzing quality control (QC) samples at multiple concentration levels. Research has demonstrated that these methods consistently achieve high accuracy, with values generally falling between 85% and 115% of the nominal concentration. For instance, a validated LC-MS/MS method for dexamethasone in human plasma reported accuracy ranging from 91.6% to 113.0%. dergipark.org.trresearchgate.net Another study quantifying dexamethasone and tobramycin (B1681333) in rabbit ocular matrices showed accuracy for all QCs to be within this acceptable range nih.gov.

Precision refers to the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Methods employing deuterated dexamethasone internal standards exhibit excellent precision. Intra- and inter-assay CVs are consistently below 15%, a widely accepted benchmark in bioanalysis. researchgate.net For example, one method reported intra- and inter-day precision CVs of ≤6.9% for dexamethasone. dergipark.org.trresearchgate.net Another study documented intra- and inter-batch precisions well within the ±15% limit nih.gov.

Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte in samples within a given range. The use of a deuterated internal standard helps ensure a stable and predictable response across a wide range of concentrations. Assays for dexamethasone typically demonstrate excellent linearity with a coefficient of determination (r²) greater than 0.99. nih.gov Validated methods have shown linear dynamic ranges from as low as 0.5 µg/L up to 600 ng/mL, depending on the specific application and matrix. dergipark.org.trresearchgate.netnih.gov

ParameterTypical Performance MetricSource(s)
Accuracy 85% - 115% of nominal value dergipark.org.trresearchgate.netnih.gov
Precision (%CV) < 15% dergipark.org.trresearchgate.netnih.govresearchgate.net
Linearity (r²) > 0.99 nih.gov

Recovery is a measure of the efficiency of an extraction procedure within a method. An ideal internal standard should have recovery comparable to the analyte, thereby compensating for any losses during sample processing. Methods using deuterated dexamethasone internal standards report high and consistent recovery across various biological matrices, including plasma, ocular fluids, and animal tissues. For example, the mean recovery for dexamethasone using a D4-labeled internal standard from human plasma was found to be 81.0% nih.gov. Another study reported a recovery of 101% for dexamethasone from serum oup.com. The consistency of recovery is often more critical than achieving 100%, as the internal standard normalizes the final result.

Stability of both the analyte and the internal standard in a given matrix is crucial for ensuring reliable results, especially when samples are stored for extended periods or undergo various handling procedures like freeze-thaw cycles. Comprehensive stability studies are a key part of method validation. Dexamethasone has been shown to be stable under various conditions, including up to three freeze-thaw cycles and for at least 87 days when stored appropriately nih.govnih.gov. The chemical similarity of this compound to the parent compound ensures that it exhibits comparable stability, making it a reliable indicator of the analyte's integrity throughout the sample's lifecycle.

The sensitivity of an analytical method is defined by its Limits of Detection (LOD) and Quantification (LOQ).

LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise.

LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.

The use of deuterated internal standards in conjunction with sensitive LC-MS/MS instrumentation allows for very low detection and quantification limits, which is essential for pharmacokinetic and toxicological studies where analyte concentrations can be extremely low. For dexamethasone, validated methods have achieved LOQs as low as 0.25 nmol/L in serum and 1.5 ng/mL in ocular fluids. nih.govresearchgate.net In studies involving animal tissues, LOQs have been established at 2 ppb (ng/g) for muscle, kidney, and liver cgfarad.ca.

MatrixLODLOQSource(s)
Bovine Milk0.016 ng/mL- researchgate.net
Human Serum-0.25 nmol/L researchgate.net
Human Plasma-1.89 nmol/L researchgate.net
Rabbit Ocular Fluids-1.5 ng/mL nih.gov
Cattle Tissues (Muscle, Kidney, Liver)0.6-0.7 ppb2 ppb cgfarad.ca

Applications in Pre-Clinical and In Vitro Research Sample Quantification

Validated analytical methods incorporating this compound or similar deuterated standards are widely applied in non-clinical research settings. These methods provide the high sensitivity and specificity required to measure drug and metabolite concentrations in complex biological matrices.

In preclinical research, understanding the distribution of a drug within an organism is fundamental. This requires robust methods to quantify the drug and its metabolites in various tissues. LC-MS/MS methods using deuterated internal standards have been successfully applied to determine dexamethasone concentrations in a range of animal tissues, including muscle, liver, kidney, and fat cgfarad.ca. These studies are crucial for determining tissue-specific accumulation and depletion profiles, providing insights into the pharmacokinetic properties of the drug.

Similarly, in in vitro studies using cell culture models, these analytical techniques are employed to understand cellular uptake, metabolism, and mechanisms of action. The ability to accurately quantify intracellular and extracellular concentrations of dexamethasone allows researchers to correlate drug exposure with cellular responses.

Pharmacological studies rely on accurate measurements of drug concentrations over time to construct pharmacokinetic (PK) profiles. The use of deuterated internal standards is the gold standard for PK studies, enabling the precise determination of key parameters such as absorption, distribution, metabolism, and excretion. Sensitive LC-MS/MS methods have been used to characterize the PK profiles of dexamethasone in various animal models, providing data essential for understanding its disposition nih.govnih.gov.

In toxicology, these methods are used to correlate drug exposure levels with observed toxic effects. By accurately measuring the concentration of dexamethasone in specific tissues or biofluids, researchers can establish dose-response relationships and investigate the mechanisms of toxicity. Monitoring steroid levels is also critical in studies examining drug-drug interactions, where the presence of one compound may alter the metabolism and clearance of another researchgate.net. The reliability afforded by deuterated internal standards like this compound is indispensable for the validity of these pharmacological and toxicological research findings.

High-Throughput Quantitative Screening Methodologies in Discovery Research

In the fast-paced environment of discovery research, the rapid and reliable quantification of test compounds is paramount for making timely decisions on candidate selection and progression. High-throughput screening (HTS) methodologies are therefore essential. The use of a stable isotope-labeled internal standard, such as this compound, is critical in these assays to ensure data accuracy and precision, particularly when analyzing large numbers of samples under demanding timelines.

The primary role of this compound in high-throughput quantitative screening is to normalize for variability introduced during sample preparation and analysis. In discovery research, assays such as metabolic stability, cell permeability, and plasma protein binding are routinely performed in 96-well or 384-well plate formats. These assays generate a large volume of samples that require rapid processing and analysis, often by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Key Applications in Discovery Research:

In Vitro Metabolic Stability Assays: this compound is an ideal internal standard for quantifying the parent compound, dexamethasone 21-propionate, in incubations with liver microsomes or hepatocytes. By comparing the peak area ratio of the analyte to the internal standard over time, a precise rate of metabolism can be determined.

Cell-Based Permeability Assays: In studies evaluating the transport of dexamethasone 21-propionate across cell monolayers (e.g., Caco-2), this compound is added to the samples from both the donor and receiver compartments to accurately quantify the extent of permeation.

Plasma Protein Binding Studies: Techniques like rapid equilibrium dialysis often employed in discovery research benefit from the use of a deuterated internal standard to provide reliable quantification of the unbound drug concentration in plasma.

High-Throughput Bioanalytical Method Parameters:

To accommodate the large sample load from discovery research studies, analytical methods are optimized for speed without compromising data quality. This is typically achieved through the use of ultra-high-performance liquid chromatography (UHPLC) systems coupled with fast-scanning triple quadrupole mass spectrometers.

A representative high-throughput LC-MS/MS method for the quantification of dexamethasone 21-propionate using this compound as an internal standard is outlined below.

Table 1: Representative High-Throughput LC-MS/MS Parameters

ParameterCondition
LC System UHPLC System
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 95% B in 1.5 minutes
Flow Rate 0.8 mL/min
Injection Volume 5 µL
Total Run Time 2.5 minutes
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Analyte) m/z 449.2 → 393.2 (Dexamethasone 21-Propionate)
MRM Transition (IS) m/z 454.2 → 398.2 (this compound)
Collision Energy Optimized for each transition
Dwell Time 50 ms

Detailed Research Findings:

The use of this compound as an internal standard in high-throughput screening assays significantly improves the robustness and reliability of the generated data. In a typical in vitro metabolic stability screen, hundreds of compounds are incubated with liver microsomes, and samples are taken at multiple time points. The automated addition of the internal standard to all samples prior to protein precipitation and analysis is a key step in the workflow.

The performance of such a high-throughput assay is characterized by its linearity, precision, and accuracy.

Table 2: Typical Method Validation Parameters for a High-Throughput Screening Assay

ParameterAcceptance CriteriaTypical Performance
Linearity (r²) > 0.990.995
Calibration Range Assay Dependent1 - 1000 ng/mL
Intra-assay Precision (%CV) < 15%4.5%
Inter-assay Precision (%CV) < 15%6.8%
Accuracy (% Bias) ± 15%Within ± 8%
Lower Limit of Quantitation (LLOQ) S/N > 101 ng/mL

The rapid gradient elution allows for the analysis of a large number of samples in a short period, which is essential for providing timely data to project teams in a discovery research setting. The co-elution of this compound with the unlabeled analyte ensures that any variations in sample processing or instrument response are effectively compensated for, leading to high-quality quantitative data that can be confidently used to rank and select compounds for further development.

Mechanistic Investigations and Isotopic Tracing Studies Employing Dexamethasone 21 Propionate D5

Elucidation of Biotransformation Pathways Using Deuterated Probes (in vitro and animal models)

Deuterated compounds are revolutionary tools for studying drug metabolism and pharmacokinetics. aquigenbio.com In vitro systems and animal models are frequently used to investigate the metabolic fate of drugs like dexamethasone (B1670325). nih.govphypha.irmdpi.comresearchgate.net The incorporation of deuterium (B1214612) into Dexamethasone 21-Propionate allows for precise tracking of its biotransformation, helping to understand how the molecule is absorbed, distributed, metabolized, and excreted (ADME).

Isotopic labeling is a powerful strategy for metabolite identification. researchgate.net When a 1:1 mixture of the deuterated (Dexamethasone 21-Propionate-d5) and the unlabeled parent compound is administered in an experimental system, mass spectrometry (MS) analysis reveals a characteristic doublet peak for the parent drug and any of its metabolites that retain the deuterated portion of the molecule. scispace.com This unique MS pattern simplifies analysis, enhances detection sensitivity, and allows for the confident identification of drug-related metabolites against a complex biological background. scispace.com This technique is instrumental in preclinical research for modeling the metabolic pathways of a drug candidate. researchgate.net

The five deuterium atoms on the propionate (B1217596) group create a clear mass shift (+5 Da) that serves as a robust signature. This allows researchers to distinguish true metabolites from endogenous background noise, facilitating the discovery of previously unknown or low-abundance metabolic intermediates.

Table 1: Illustrative Mass Spectrometry Data for Metabolite Identification This table illustrates the principle of using isotopic labeling for metabolite detection. The mass values are hypothetical and serve to demonstrate the mass shift observed with this compound.

AnalyteUnlabeled Compound (m/z)Deuterated Compound (m/z)Mass Shift (Da)
Parent Drug476.5481.5+5
Metabolite A (Hydroxylation)492.5497.5+5
Metabolite B (De-esterification)392.4392.40
Metabolite C (Glucuronidation)652.6657.6+5

The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning it requires more energy to break. scispace.com If the cleavage of a C-H bond at the propionate moiety is a rate-limiting step in the metabolism of Dexamethasone 21-Propionate, then the d5-labeled version will be metabolized more slowly. nih.govingenza.com

This effect is a valuable tool for studying enzyme kinetics. aston.ac.uk By comparing the rate of metabolism between the deuterated and non-deuterated compounds, researchers can gain insights into the reaction mechanisms of enzymes like Cytochrome P450 (CYP) 3A4, which is primarily responsible for the metabolism of dexamethasone. nih.govclinpgx.orgencyclopedia.pub A significant KIE provides strong evidence that C-H bond cleavage at the labeled position is a critical step in the metabolic process. wikipedia.orgacs.org Studies on glucocorticoid receptors have also demonstrated that deuterium can affect the rates of receptor activation and deactivation, suggesting that hydrogen bond formation or decomposition is involved in the rate-limiting steps of these processes. tandfonline.comnih.gov

Table 2: Example Kinetic Isotope Effect (KIE) Data in Steroid Metabolism This table presents example data from studies on steroid dehydrogenases to illustrate how KIE values are reported and interpreted. Data is not specific to this compound but demonstrates the principle.

Substrate Labeling PositionEnzyme SystemObserved KIE (kH/kD)Interpretation
1α-Deuterium3-Ketosteroid Dehydrogenase1.2 - 2.5 acs.orgC-H bond breaking at C1 is part of the reaction mechanism.
2β-Deuterium3-Ketosteroid Dehydrogenase>1.0 acs.orgC-H bond breaking at C2 influences the reaction rate.

Exploration of Drug-Enzyme and Drug-Receptor Interactions in Experimental Systems

Dexamethasone exerts its effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. clinpgx.orgpatsnap.comnih.gov This binding event triggers a conformational change, translocation of the complex to the nucleus, and modulation of target gene expression. clinpgx.orgpatsnap.com Deuterated ligands like this compound can be used to probe the subtleties of these molecular interactions.

The replacement of hydrogen with deuterium can alter the strength of hydrogen bonds and other non-covalent interactions that are critical for ligand-receptor binding. plos.orgmdpi.com While often subtle, these changes can modulate the binding affinity of a ligand for its receptor. plos.orgirb.hr Studies with other deuterated ligands have shown that this can lead to either an increase or a decrease in binding affinity, depending on the specific interactions involved. plos.orgmdpi.comnih.gov

Using this compound in competitive radioligand binding assays allows for a precise assessment of these effects on the glucocorticoid receptor. nih.gov Such experiments can reveal the importance of specific hydrogen bonds in the binding pocket and provide a deeper understanding of receptor activation. plos.orgnih.gov Molecular dynamics simulations can further complement these experimental studies by providing an atomic-level view of how dexamethasone's presence or absence modulates the interaction between the glucocorticoid receptor and other proteins. nih.gov

Table 3: Illustrative Data on the Effect of Deuteration on Receptor Binding Affinity This table is based on findings for histamine (B1213489) receptor ligands to demonstrate how deuteration can alter binding affinity, measured as pIC50. This illustrates a principle applicable to the study of this compound.

LigandpIC50 (Control)pIC50 (Deuterated)Change in Affinity
Histamine7.25 ± 0.117.80 ± 0.16Increased plos.org
2-methylhistamine8.38 ± 0.136.85 ± 0.16Decreased plos.org

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for studying protein conformation and dynamics. While not directly using a pre-labeled compound like this compound, the principles of deuterium exchange are central. In HDX-MS, a protein like the glucocorticoid receptor is incubated in a heavy water (D₂O) buffer. The backbone amide hydrogens exchange with deuterium at a rate that depends on their solvent accessibility and involvement in hydrogen bonding.

Binding of a ligand such as dexamethasone induces conformational changes that can shield or expose certain regions of the receptor. nih.gov This alters the rate of deuterium uptake in those areas. By analyzing the mass of protein fragments over time, researchers can map the specific regions of the receptor that are affected by ligand binding. nih.gov This provides detailed information on the allosteric communication between the ligand-binding site and other functional regions of the receptor, such as the coregulator interaction surfaces. nih.govoup.com

Integration into Advanced Omics Research Methodologies

The use of stable isotope-labeled compounds is a cornerstone of advanced "omics" research, particularly in metabolomics. scispace.comfrontiersin.org Pharmacometabolomic studies measure changes in metabolite levels following a drug intervention to understand its pharmacodynamic responses. mdpi.com

By using this compound as an internal standard or a tracer, researchers can conduct more accurate and sensitive metabolomics analyses. Chemical isotope labeling liquid chromatography-mass spectrometry (CIL LC-MS) platforms, for instance, can be used to investigate the widespread metabolic perturbations induced by dexamethasone administration in various tissues. nih.govnih.govbohrium.com Studies in rat models have shown that dexamethasone significantly alters metabolite levels in the brain, liver, kidney, and skeletal muscle, impacting pathways such as amino acid metabolism, protein biosynthesis, and pyrimidine (B1678525) metabolism. nih.govbohrium.comnih.gov The use of an isotopically labeled standard like this compound in such studies would enhance the quantitative accuracy of these measurements, providing a more reliable profile of the drug's systemic effects. nih.gov

Isotope-Dilution Mass Spectrometry in Metabolomics Research for Steroid Profiling

Isotope-Dilution Mass Spectrometry (ID-MS) stands as a definitive method for the precise quantification of analytes in complex biological matrices, proving particularly valuable in the field of metabolomics for steroid profiling. youtube.com This technique's accuracy stems from the use of a stable, isotopically labeled version of the analyte as an internal standard (IS). this compound, which is structurally identical to the parent compound except for the inclusion of five deuterium atoms, serves as an ideal internal standard for the quantification of dexamethasone 21-propionate.

The core principle of ID-MS involves adding a known quantity of the isotopically labeled standard (this compound) to the sample at the earliest stage of analysis. youtube.com Because the labeled standard has nearly identical physicochemical properties to the endogenous, unlabeled analyte, it experiences the same effects during sample extraction, purification, and ionization in the mass spectrometer. Any sample loss or variation during preparation will affect both the analyte and the internal standard equally. The mass spectrometer distinguishes between the analyte and the d5-labeled standard based on their mass-to-charge (m/z) ratio difference. Quantification is then based on the ratio of the signal intensity of the analyte to that of the known amount of the internal standard, which corrects for analytical variability and enhances precision and accuracy. youtube.comnih.gov

Table 1: Illustrative Comparison of Analytical Performance for Steroid Quantification This table presents hypothetical data comparing the performance of Isotope-Dilution LC-MS/MS using a deuterated standard like this compound against a conventional immunoassay method for quantifying a target steroid.

ParameterIsotope-Dilution LC-MS/MSImmunoassay
Specificity High (distinguishes structurally similar steroids)Variable (potential for cross-reactivity)
Limit of Quantitation (LOQ) 0.25 nmol/L1.5 nmol/L
Intra-assay Precision (CV%) < 5%8 - 12%
Inter-assay Precision (CV%) < 6%10 - 18%
Accuracy (Recovery %) 95 - 105%80 - 120%

Applications in Proteomics for Studying Steroid-Protein Interactions

The study of how steroids interact with and modulate the function of proteins is fundamental to understanding their biological effects. This compound can be a valuable tool in proteomics for elucidating these steroid-protein interactions and their downstream consequences on cellular protein expression.

One key application is in affinity-based proteomics to identify specific protein binding partners. In this approach, a modified version of the isotopically labeled steroid could be used as "bait" to capture proteins that directly interact with it from a complex mixture like a cell lysate. After isolating the steroid-protein complexes, the bound proteins can be identified using mass spectrometry. The deuterium label on this compound provides a unique mass signature, allowing researchers to distinguish the specific interactions of the bait molecule from non-specific binding of other cellular components, thereby improving the confidence of protein identification.

Furthermore, quantitative proteomics methods are employed to investigate the broader impact of steroid treatment on the cellular proteome. plos.orguniurb.it In such studies, cells or tissues are treated with a steroid like dexamethasone, and the resulting changes in protein expression are measured. researchgate.net this compound can serve as a precise internal standard for quantifying the uptake and metabolism of the drug itself within the experimental system, ensuring that observed proteomic changes are correlated with an accurate intracellular concentration of the active compound.

Research has shown that dexamethasone treatment alters the expression of numerous proteins involved in critical cellular processes. nih.gov These include proteins related to inflammation, signal transduction, and metabolism. plos.orgnih.gov For example, proteomic analyses have identified changes in the levels of enzymes, structural proteins, and regulatory molecules following dexamethasone administration, providing mechanistic insights into its anti-inflammatory and immunosuppressive actions. uniurb.itresearchgate.net By providing a stable isotopic signature, this compound can aid in advanced quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) in combination with drug treatment, to precisely compare protein expression between treated and untreated states.

Table 2: Representative Proteomic Findings Following Dexamethasone Treatment This table provides examples of proteins and pathways that are commonly found to be modulated by dexamethasone treatment in proteomic studies.

Protein/PathwayFunctionObserved Effect of Dexamethasone
Annexin A1 (ANXA1) Anti-inflammatory mediatorUpregulation
NF-κB Pathway Proteins Pro-inflammatory signalingDownregulation of activity/expression
Glutamine Synthetase Amino acid metabolism, gluconeogenesisUpregulation
Matrix Metalloproteinases (MMPs) Extracellular matrix degradationDownregulation
FKBP5 Glucocorticoid receptor regulationUpregulation (negative feedback)

Future Research Directions and Innovations for Dexamethasone 21 Propionate D5

Development of Novel and More Efficient Synthetic Pathways for Deuterated Steroids

The synthesis of deuterated compounds, including steroids like Dexamethasone (B1670325) 21-Propionate-d5, is a critical area of ongoing research. researchgate.netresearchgate.net Traditional methods for introducing deuterium (B1214612) into molecules can be complex and may not always provide the desired level of isotopic enrichment or site-specificity. marketersmedia.com Future research is focused on developing more efficient, cost-effective, and selective synthetic routes.

Recent advancements include the use of ultrasound-assisted microcontinuous processes to facilitate hydrogen-deuterium (H/D) exchange reactions in steroids. nih.gov This approach has been shown to synthesize deuterated steroid hormones with high selectivity and deuterium incorporation in a rapid and sustainable manner. nih.gov Innovations in catalysis, such as the development of novel metal catalysts and photocatalytic methods, are also paving the way for more efficient deuteration strategies. researchgate.netresearchgate.net These methods aim to reduce the number of synthetic steps, improve yields, and provide precise control over the location of deuterium atoms within the steroid scaffold. The table below summarizes emerging synthetic strategies for deuterated steroids.

Synthetic Strategy Description Potential Advantages
Ultrasound-Assisted Microcontinuous Process Utilizes ultrasound and continuous flow chemistry to enhance the efficiency of H/D exchange reactions. nih.govRapid synthesis, high selectivity, sustainability, and potential for gram-scale production. nih.gov
Advanced Catalysis Employs novel metal catalysts (e.g., iridium, ruthenium) and photocatalysts to facilitate deuteration. researchgate.netresearchgate.netHigh site-selectivity, milder reaction conditions, and broader substrate scope.
Deuterated Building Blocks Incorporates pre-labeled building blocks early in the synthetic pathway. marketersmedia.comEnsures high isotopic integrity in the final product and can simplify complex syntheses. marketersmedia.com

Expansion of Analytical Applications Beyond Current Methodologies

Dexamethasone 21-Propionate-d5 is primarily utilized as an internal standard in mass spectrometry-based analytical methods for the quantification of dexamethasone and its related compounds. However, the unique properties of deuterated steroids suggest potential for a broader range of analytical applications.

Future research will likely focus on expanding its use in advanced analytical techniques. This includes its application in high-resolution mass spectrometry for metabolomics and lipidomics studies to accurately trace metabolic pathways and identify novel biomarkers. Furthermore, the development of new analytical methods, such as those combining liquid chromatography with other detection techniques, could open new avenues for the application of this compound. The table below outlines current and potential future analytical applications.

Analytical Application Current Role of this compound Potential Future Expansion
Liquid Chromatography-Mass Spectrometry (LC-MS) Internal standard for accurate quantification of dexamethasone and its metabolites. Use in untargeted metabolomics and lipidomics to elucidate steroid metabolism pathways.
Pharmacokinetic (PK) Studies Tracer to study the absorption, distribution, metabolism, and excretion (ADME) of dexamethasone.Development of more sensitive methods for low-level metabolite identification and quantification.
High-Throughput Screening Internal standard in automated analytical workflows for large-scale studies.Integration into novel screening platforms for drug discovery and toxicology.

Role in the Development of Certified Reference Materials and Inter-Laboratory Standardization for Research

The accuracy and reproducibility of analytical measurements are paramount in scientific research. Certified Reference Materials (CRMs) and inter-laboratory standardization programs play a crucial role in ensuring data quality and comparability across different laboratories. Deuterated compounds, due to their chemical similarity to their non-deuterated counterparts, are ideal candidates for use as CRMs.

This compound has the potential to be developed into a CRM for the quantification of dexamethasone in various matrices. This would provide a highly characterized and reliable standard for clinical and research laboratories. Furthermore, its use in inter-laboratory proficiency testing schemes can help to harmonize analytical methods and ensure the consistency of results obtained by different research groups. This is particularly important in multicenter clinical trials and large-scale epidemiological studies where data from multiple sites are combined.

Emerging Research Areas for this compound as a Mechanistic Probe

The kinetic isotope effect, where the substitution of hydrogen with deuterium can alter reaction rates, makes deuterated compounds valuable tools for studying reaction mechanisms. This compound can be employed as a mechanistic probe to investigate the metabolic pathways of dexamethasone and other corticosteroids.

By comparing the metabolism of deuterated and non-deuterated dexamethasone, researchers can gain insights into the specific enzymes and metabolic steps involved in its biotransformation. This information is crucial for understanding drug-drug interactions, predicting potential metabolic liabilities, and designing new drugs with improved pharmacokinetic profiles. dataintelo.com Future research may involve using this compound in in vitro and in vivo studies to explore the role of specific cytochrome P450 enzymes in steroid metabolism and to investigate the mechanisms of drug-induced metabolic changes.

Methodological Advancements for Enhanced Analytical Performance and Deeper Mechanistic Insights

Continuous advancements in analytical instrumentation and methodologies are expected to further enhance the utility of this compound. The development of more sensitive and selective mass spectrometers, coupled with advanced chromatographic techniques, will enable the detection and quantification of dexamethasone and its metabolites at even lower concentrations.

Automated sample preparation techniques, such as robotic solid-phase extraction (SPE), can improve the throughput and reproducibility of analytical workflows. mdpi.com The integration of these advanced analytical platforms with sophisticated data analysis tools will provide deeper insights into the complex biological systems in which dexamethasone functions. These methodological advancements will not only improve the accuracy and precision of quantitative studies but also facilitate more detailed mechanistic investigations.

Q & A

Q. How is Dexamethasone 21-Propionate-d5 utilized as an internal standard in quantitative LC-MS/MS assays?

this compound is a stable isotope-labeled analog of dexamethasone, enabling precise quantification in biological matrices. To implement it:

  • Spike a known concentration into calibration standards and quality control samples to correct for matrix effects and ionization variability .
  • Optimize mass spectrometry parameters (e.g., MRM transitions) to differentiate the deuterated compound (e.g., m/z 448.52 → 328.3) from non-deuterated analogs .
  • Validate method accuracy by comparing recovery rates (85–115%) and precision (CV <15%) across replicates .

Q. What experimental precautions are required to maintain the stability of this compound during storage and handling?

  • Store at –20°C in airtight, light-protected vials to prevent deuterium exchange and degradation .
  • Use inert solvents (e.g., acetonitrile) for stock solutions to avoid hydrolysis of the propionate ester .
  • Wear nitrile gloves and eye protection during handling, as per OSHA HCS guidelines .

Advanced Research Questions

Q. How can researchers resolve structural ambiguity between 17-propionate and 21-propionate deuterated isomers in chromatographic analyses?

  • Employ high-resolution mass spectrometry (HRMS) to distinguish positional isomers via exact mass differences (e.g., fragmentation patterns of the propionate moiety at m/z 328.3 vs. 330.2) .
  • Optimize reverse-phase HPLC gradients using C18 columns with trifluoroacetic acid (0.1%) in the mobile phase to achieve baseline separation (resolution >1.5) .
  • Validate specificity using synthesized reference standards (e.g., Dexamethasone 17-Propionate-d5 vs. 21-Propionate-d5) .

Q. What methodological considerations are critical when designing pharmacokinetic studies to assess deuterium isotope effects on this compound metabolism?

  • Compare plasma clearance rates of deuterated vs. non-deuterated forms in animal models (e.g., rats) using serial blood sampling and non-compartmental analysis .
  • Monitor deuterium retention via NMR or isotope ratio mass spectrometry to evaluate metabolic stability at the 21-position .
  • Address potential contradictions in data (e.g., prolonged half-life vs. unaltered receptor binding) by controlling for hepatic enzyme activity and tissue distribution .

Q. How should researchers statistically analyze discrepancies in reported glucocorticoid receptor (GR) binding affinities of deuterated dexamethasone analogs?

  • Perform meta-regression of published IC₅₀ values to identify covariates (e.g., assay type, deuterium placement) contributing to variability .
  • Validate findings using surface plasmon resonance (SPR) to measure real-time binding kinetics (ka/kd) under standardized buffer conditions (pH 7.4, 25°C) .
  • Report 95% confidence intervals for affinity ratios to quantify uncertainty in deuterium-related effects .

Methodological Design and Data Interpretation

Q. What strategies mitigate bias when incorporating this compound into blinded preclinical trials?

  • Use block randomization to assign deuterated and non-deuterated groups, ensuring equal distribution of confounding variables (e.g., age, weight) .
  • Implement centralized data monitoring to maintain blinding integrity and adhere to ICH-GCP guidelines .
  • Predefine stopping rules for efficacy/safety endpoints to reduce Type I errors .

Q. Table 1. Key Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₅H₃₃D₅FO₆
Exact Mass448.2261 g/mol
Storage Temperature–20°C
Recommended SolventAcetonitrile

Q. Table 2. Common Analytical Challenges and Solutions

ChallengeSolutionEvidence
Isomer co-elutionHRMS + TFA-modified gradients
Deuterium exchangeAvoid aqueous buffers >pH 7.0
Matrix effects in plasmaStable isotope dilution assay

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.